4-(dimethylsulfamoyl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Description
The compound 4-(dimethylsulfamoyl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide features a pyrazolo[3,4-d]pyrimidinone core substituted at the 5-position with a 3-(trifluoromethyl)benzyl group and at the 1-position with a 4-(dimethylsulfamoyl)benzamide moiety. This structure is characteristic of kinase inhibitors, where the pyrazolo-pyrimidinone scaffold serves as a hinge-binding region, while substituents modulate selectivity and pharmacokinetics . The dimethylsulfamoyl group enhances solubility and may influence hydrogen bonding with target proteins, whereas the trifluoromethyl group contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N6O4S/c1-31(2)38(36,37)19-8-6-17(7-9-19)22(34)28-10-11-33-21-20(13-30-33)23(35)32(15-29-21)14-16-4-3-5-18(12-16)24(25,26)27/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGBBVXKJHWWKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Attachment of the dimethylsulfamoyl group: This can be done using dimethylsulfamoyl chloride in the presence of a base.
Final coupling: The final product is obtained by coupling the intermediate with the benzamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolopyrimidine core.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The trifluoromethyl group and the dimethylsulfamoyl moiety may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators.
Medicine
Medicinally, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
In industry, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogs and Key Variations
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
- Core Modifications: The thienopyrazole core in ’s compound diverges significantly from the pyrazolo-pyrimidinone scaffold, likely altering target specificity .
- Substituent Effects: R1 (Position 5): The 3-(trifluoromethyl)benzyl group (target compound) vs. benzyl (CAS 922131-26-8) or phenoxyphenyl (Compound 13k) impacts steric bulk and π-π stacking interactions. The trifluoromethyl group enhances metabolic resistance compared to benzyl .
Target Selectivity and Potency
- Kinase Inhibition: Pyrazolo-pyrimidinones are prevalent in Bruton’s tyrosine kinase (BTK) inhibitors. Compound 13k () showed potent BTK inhibition (IC₅₀ < 10 nM), attributed to its phenoxyphenyl and acetamide substituents . The target compound’s dimethylsulfamoyl group may enhance solubility, favoring oral bioavailability, but requires empirical validation.
- Gene Expression Profiles : Structurally similar compounds (Tanimoto coefficient >0.85) share gene expression profiles in 20% of cases, suggesting divergent off-target effects despite scaffold similarity .
Physicochemical Properties
- Solubility : The dimethylsulfamoyl group (logP ~2.1) improves aqueous solubility compared to the lipophilic trifluoromethylbenzamide (logP ~3.5) in CAS 922131-26-8 .
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, while sulfonamides are prone to glucuronidation. The target compound’s balance of these groups may optimize half-life .
Preclinical Data
- In Vitro Efficacy: Pyrazolo-pyrimidinones with sulfonamide substituents (e.g., ) showed IC₅₀ values of 5–50 nM in kinase assays, suggesting the target compound may exhibit comparable potency .
- Toxicity : Sulfonamides are associated with renal toxicity; however, dimethylsulfamoyl derivatives in demonstrated favorable safety profiles in rodent models .
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[2-(4-oxo-5-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from various scientific studies and patents.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate dimethylsulfamoyl and trifluoromethyl groups into a pyrazolo-pyrimidine framework. The general synthetic route includes:
- Formation of the Pyrazolo-Pyrimidine Core : This involves the reaction of appropriate precursors under acidic or basic conditions.
- Introduction of Dimethylsulfamoyl Group : This can be achieved through the reaction with dimethylsulfamoyl chloride.
- Final Coupling with Benzamide Moiety : The final step involves coupling with a benzamide derivative to yield the target compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar pyrazolo derivatives. For instance, compounds with trifluoromethyl substitutions have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, leading to increased efficacy against resistant strains.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 32 | Antibacterial |
| Compound B | 128 | Antibacterial |
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. In particular, it may interact with specific enzymes involved in metabolic pathways or disease processes. The mechanism often involves binding to the active site of enzymes, thereby inhibiting their function .
Case Studies
- Antibacterial Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds effectively inhibited biofilm formation and eradicated preformed biofilms, showcasing their therapeutic potential .
- Selectivity and Toxicity : Research indicated that certain derivatives displayed low toxicity to human embryonic kidney cells while retaining high antibacterial potency. This selectivity factor is crucial for developing safe therapeutic agents .
The biological activity of this compound likely involves:
- Enzyme Binding : Compounds may bind to enzyme active sites, inhibiting their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in various physiological processes.
Q & A
Q. How to mitigate decomposition of sensitive intermediates during synthesis?
- Methodological Answer : Use inert atmospheres (N2/Ar) and low temperatures (-20°C) for air-sensitive intermediates like enolates. Stabilizing agents (e.g., MgSO4 for moisture-sensitive steps) and rapid purification via flash chromatography improve yields .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time) and validate compound stability under assay conditions (e.g., pH 7.4 buffer). Conflicting results may arise from impurity profiles or metabolite interference, necessitating LC-MS validation .
Synthesis Optimization Table
| Parameter | Evidence-Based Recommendations | References |
|---|---|---|
| Solvent | Ethanol (cost-effective) or DMSO (high solubility) | |
| Catalyst | Triethylamine (for acylation) or K2CO3 (for SNAr) | |
| Temperature | 60–80°C for cyclization; <40°C for acid-sensitive steps | |
| Purification | Flash chromatography (silica gel, ethyl acetate/hexane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
